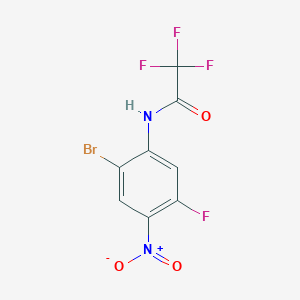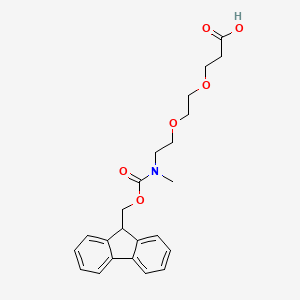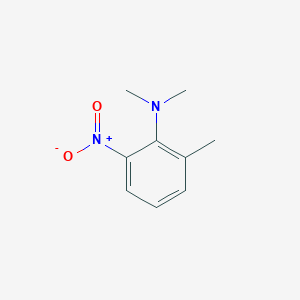
N,N,2-Trimethyl-6-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,2-Trimethyl-6-nitroaniline: is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) attached to an aniline ring, which also contains three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of Aniline Derivatives: One common method for preparing N,N,2-Trimethyl-6-nitroaniline involves the nitration of aniline derivatives. This process typically uses nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents.
Reduction of Nitro Compounds: Another method involves the reduction of nitro compounds.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes, where the reaction parameters such as temperature, concentration of reagents, and reaction time are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N,2-Trimethyl-6-nitroaniline can undergo oxidation reactions, where the nitro group can be further oxidized to form various products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) and alkyl halides (R-X) are commonly used in substitution reactions.
Major Products:
Oxidation: Products may include nitroso compounds or further oxidized derivatives.
Reduction: The major product is N,N,2-Trimethyl-6-aminoaniline.
Substitution: Products depend on the substituent introduced, such as halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Dyes: N,N,2-Trimethyl-6-nitroaniline is used as an intermediate in the synthesis of various dyes and pigments.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Antitumor Agents: Derivatives of nitroanilines, including this compound, have been studied for their potential antitumor activities.
Pharmaceuticals: It is used in the development of pharmaceutical compounds with potential therapeutic applications.
Industry:
Mechanism of Action
The mechanism of action of N,N,2-Trimethyl-6-nitroaniline involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved include the generation of reactive oxygen species (ROS) and the modulation of cellular signaling pathways .
Comparison with Similar Compounds
N,N,2,6-Tetramethylaniline: Similar in structure but lacks the nitro group.
N,N-Dimethylaniline: Contains two methyl groups and an amino group but lacks the nitro group.
2,4,6-Trinitroaniline: Contains three nitro groups, making it more reactive and potent compared to N,N,2-Trimethyl-6-nitroaniline.
Uniqueness: Its balance of stability and reactivity makes it suitable for various industrial and research applications .
Properties
IUPAC Name |
N,N,2-trimethyl-6-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7-5-4-6-8(11(12)13)9(7)10(2)3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWVHBAGISQFAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,5-Dichloro-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B8133460.png)
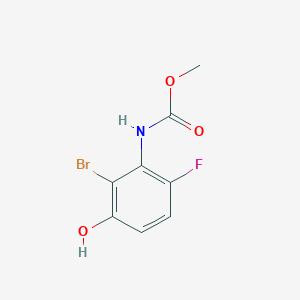
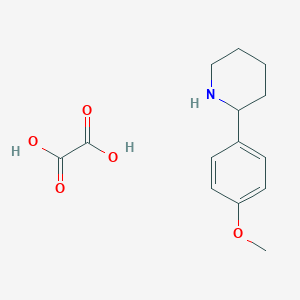

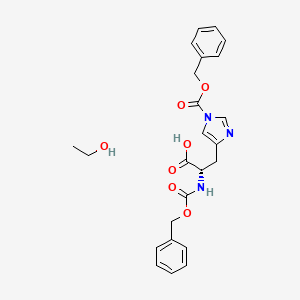
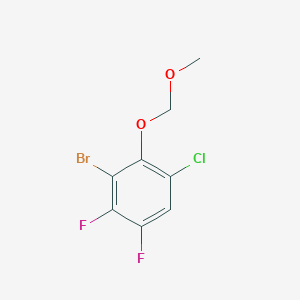
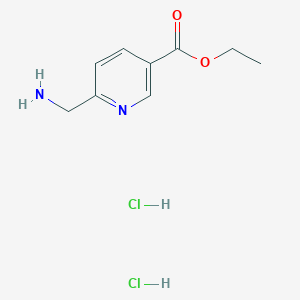

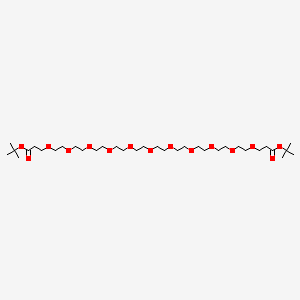
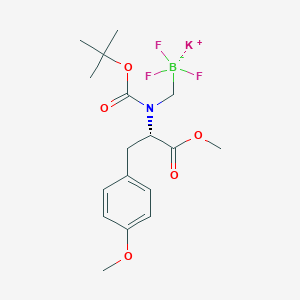
![3-Chloro-6-hydroxy-[1,5]naphthyridine-4-carboxylic acid](/img/structure/B8133548.png)

